molecular formula C14H18N2O2 B5232576 N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide

N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide

Cat. No. B5232576
M. Wt: 246.30 g/mol
InChI Key: FCEAMCACEDQRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide, also known as MPAA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPAA is a derivative of the amino acid glycine, and it has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list future directions for research on MPAA.

Scientific Research Applications

N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the nervous system, including the ability to enhance memory and improve cognitive function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.

Mechanism of Action

The exact mechanism of action of N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects
In addition to its effects on the nervous system, this compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases. Additionally, this compound has been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide in lab experiments is its relatively low toxicity. This compound has been shown to have a low toxicity profile, which makes it a safe compound to use in experiments. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective compound to use in experiments.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research on N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide. One area of research that is currently being explored is the use of this compound in the treatment of Alzheimer's disease. This compound has been shown to have the ability to enhance memory and cognitive function, which may make it useful in the treatment of this disease. Additionally, this compound may have applications in the treatment of other neurological disorders, such as Parkinson's disease and epilepsy. Finally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with different neurotransmitters in the brain.

Synthesis Methods

N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide can be synthesized using a variety of methods, including the reaction of glycine with 4-methylbenzaldehyde and pyrrolidine. This method has been shown to produce high yields of this compound and is relatively simple to perform. Other methods of synthesis have also been explored, including the use of different aldehydes and amines.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11-4-6-12(7-5-11)10-15-13(17)14(18)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEAMCACEDQRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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